

# Mechanism of Action of FINO2: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *FINO2*

Cat. No.: *B607457*

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## Introduction

**FINO2** (Ferroptosis-Inducing agent with an endoperoxide moiety 2) is a small molecule compound that has garnered significant interest in the field of cell death research. It is characterized by its unique 1,2-dioxolane structure containing an endoperoxide bridge. **FINO2** is a potent inducer of a specialized form of regulated cell death known as ferroptosis, but it also possesses the capability to trigger apoptosis, making it a valuable tool for studying and potentially targeting cell death pathways in various diseases, particularly cancer. This guide provides a comprehensive overview of the molecular mechanisms underlying **FINO2**'s action, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.

## Dual Mechanism of Action: Ferroptosis and Apoptosis

**FINO2** exhibits a bimodal mechanism of action, capable of inducing both ferroptosis and apoptosis. The predominant pathway is often cell-type dependent and influenced by the cellular redox state and iron metabolism.

- **Ferroptosis:** This iron-dependent form of cell death is characterized by the accumulation of lipid-based reactive oxygen species (ROS) and subsequent lipid peroxidation. **FINO2**'s endoperoxide moiety is crucial for this activity, as it can interact with intracellular iron to initiate the oxidative cascade.

- Apoptosis: In certain cellular contexts, **FINO2** can also activate the classic caspase-dependent apoptotic pathway, leading to programmed cell death.

## Ferroptosis Induction by FINO2

The induction of ferroptosis by **FINO2** is a multi-faceted process involving both canonical and non-canonical pathways. It is fundamentally reliant on the presence of intracellular iron and leads to overwhelming lipid peroxidation.

## Role of Iron and Reactive Oxygen Species (ROS) Generation

**FINO2**'s interaction with intracellular iron is a critical initiating event. The endoperoxide bridge of **FINO2** can react with ferrous iron ( $\text{Fe}^{2+}$ ) in a Fenton-like reaction, generating highly reactive alkoxyl radicals. These radicals can then abstract hydrogen atoms from polyunsaturated fatty acids (PUFAs) within cellular membranes, initiating a chain reaction of lipid peroxidation.

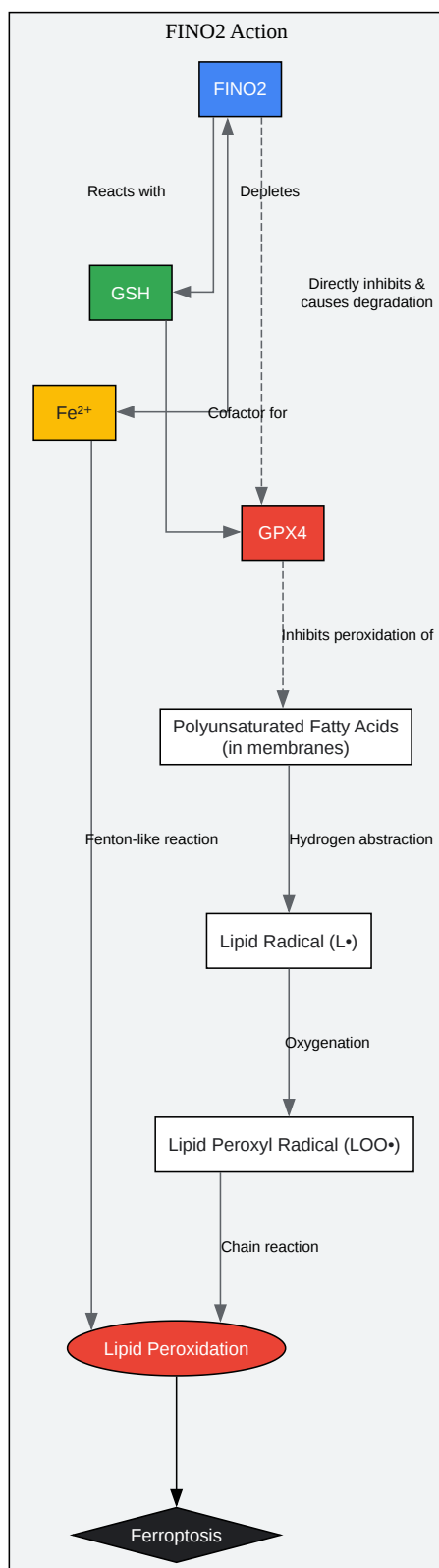
## Depletion of Glutathione (GSH) and Inhibition of GPX4

**FINO2** can induce ferroptosis through both direct and indirect effects on Glutathione Peroxidase 4 (GPX4), the key enzyme that detoxifies lipid peroxides.

- Indirect Inhibition: **FINO2** has been shown to cause a depletion of the cellular antioxidant glutathione (GSH). GSH is an essential cofactor for GPX4 activity. By reducing the available pool of GSH, **FINO2** effectively cripples the cell's primary defense against lipid peroxidation, leading to the accumulation of lipid ROS and subsequent ferroptotic cell death.
- Direct Inhibition and Degradation: Some evidence suggests that **FINO2** may also directly interact with and inhibit GPX4. Furthermore, **FINO2** treatment can lead to the degradation of the GPX4 protein, further compromising the cell's ability to handle lipid peroxidation.

## GPX4-Independent Ferroptosis

Interestingly, **FINO2** can also induce ferroptosis in a manner that is independent of direct GPX4 inhibition. This highlights the complexity of its mechanism. Even in cells with normal GPX4 levels, the overwhelming production of lipid ROS initiated by the iron-**FINO2** interaction can surpass the detoxification capacity of GPX4, leading to ferroptosis.



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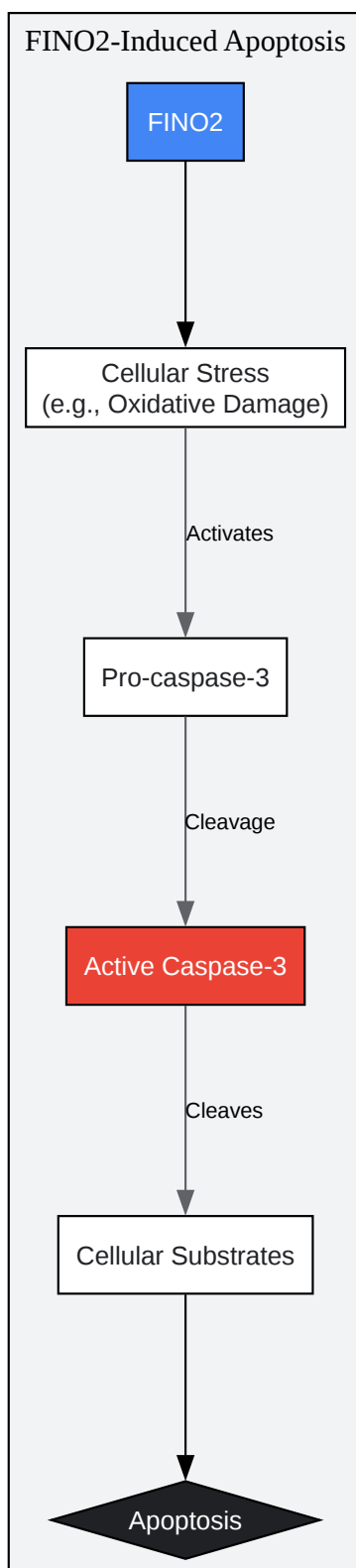
### FINO2-Induced Ferroptosis Pathway

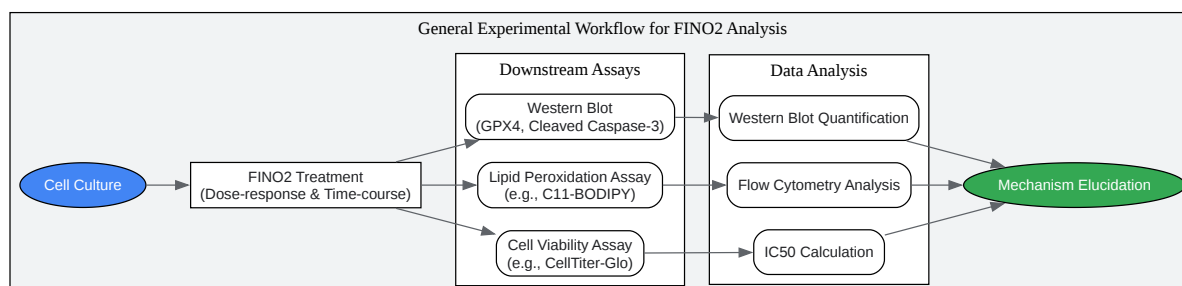
## Apoptosis Induction by FINO2

In addition to ferroptosis, **FINO2** can activate the intrinsic apoptotic pathway. This is characterized by the activation of caspase enzymes, which are the executioners of apoptosis.

### Caspase Activation

Studies have shown that treatment with **FINO2** can lead to the cleavage and activation of caspase-3, a key effector caspase. The activation of caspase-3 initiates a cascade of events, including the cleavage of cellular proteins, DNA fragmentation, and ultimately, the dismantling of the cell in an orderly fashion. The upstream signals leading to caspase activation by **FINO2** are still under investigation but may involve cellular stress signals originating from the oxidative damage caused by the compound.





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